molecular formula C5H14Cl2N2O B2852236 5-Aminopiperidin-3-ol;dihydrochloride CAS No. 2445784-53-0

5-Aminopiperidin-3-ol;dihydrochloride

Cat. No.: B2852236
CAS No.: 2445784-53-0
M. Wt: 189.08
InChI Key: MNGROFFQGJRINZ-UHFFFAOYSA-N
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Description

5-Aminopiperidin-3-ol;dihydrochloride is a chemical compound with the molecular formula C5H12N2O.2ClH and a molecular weight of 189.08 g/mol. It is a derivative of piperidine, featuring an amino group at the 5-position and a hydroxyl group at the 3-position, both of which are essential for its biological and chemical activity.

Mechanism of Action

Target of Action

This compound is a derivative of piperidine, a six-membered heterocyclic compound that plays a significant role in the pharmaceutical industry . Piperidine derivatives are present in more than twenty classes of pharmaceuticals , suggesting that 5-Aminopiperidin-3-ol;dihydrochloride may have multiple potential targets.

Mode of Action

Piperidine derivatives are known to interact with various biological targets and exert diverse pharmacological effects . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Piperidine derivatives are known to be involved in a wide range of biological activities

Pharmacokinetics

Its molecular weight is 18908 , which may influence its absorption and distribution characteristics.

Result of Action

Given the diverse pharmacological activities of piperidine derivatives , this compound may have multiple potential effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminopiperidin-3-ol;dihydrochloride typically involves the following steps:

  • Starting Material: Piperidine is used as the starting material.

  • Functionalization: The piperidine ring is functionalized by introducing an amino group at the 5-position and a hydroxyl group at the 3-position.

  • Conversion to Dihydrochloride: The resulting compound is then converted to its dihydrochloride salt form through reaction with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors and controlled reaction conditions to ensure purity and yield. The process is optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 5-Aminopiperidin-3-ol;dihydrochloride undergoes various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The hydroxyl group can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).

  • Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed:

  • Oxidation: Nitro derivatives of this compound.

  • Reduction: Amine derivatives.

  • Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

5-Aminopiperidin-3-ol;dihydrochloride has various applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in chemical reactions.

  • Biology: The compound is utilized in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Industry: It is used in the production of pharmaceuticals and other chemical products.

Comparison with Similar Compounds

5-Aminopiperidin-3-ol;dihydrochloride is similar to other piperidine derivatives, such as:

  • Piperidine: The parent compound without functional groups.

  • N-Methylpiperidine: Piperidine with a methyl group at the nitrogen atom.

  • Piperidin-4-ol: Piperidine with a hydroxyl group at the 4-position.

Uniqueness: this compound is unique due to the presence of both an amino group and a hydroxyl group on the piperidine ring, which provides it with distinct chemical and biological properties compared to other piperidine derivatives.

Properties

IUPAC Name

5-aminopiperidin-3-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O.2ClH/c6-4-1-5(8)3-7-2-4;;/h4-5,7-8H,1-3,6H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNGROFFQGJRINZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNCC1O)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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